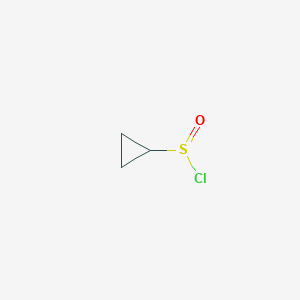

Cyclopropanesulfinyl chloride

Description

Significance in Contemporary Organic Synthesis

Cyclopropanesulfonyl chloride is a valuable reagent in modern organic synthesis, primarily recognized for its utility in the preparation of cyclopropylsulfonamides. sigmaaldrich.com The sulfonamide functional group is a cornerstone in medicinal chemistry, and the incorporation of a cyclopropyl (B3062369) moiety can significantly influence a molecule's biological activity and properties.

The high reactivity of cyclopropanesulfonyl chloride, stemming from the strained cyclopropane (B1198618) ring and the electrophilic nature of the sulfonyl chloride, allows it to readily undergo nucleophilic substitution reactions. sigmaaldrich.com This reactivity is harnessed in the synthesis of a diverse array of compounds. For instance, it serves as a crucial building block in the preparation of potent inhibitors for the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral life cycle. sigmaaldrich.com The synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are precursors to these inhibitors, utilizes cyclopropanesulfonyl chloride.

Furthermore, research has demonstrated the use of cyclopropanesulfonyl chloride in the synthesis of inhibitors for the tumor necrosis factor-alpha converting enzyme (TACE). sigmaaldrich.com In one study, the cyclopropyl variant of a TACE inhibitor exhibited good selectivity over other related enzymes. sigmaaldrich.com This selectivity is a critical aspect of drug design, aiming to minimize off-target effects. The ability to readily introduce the cyclopropanesulfonyl group into various molecular scaffolds makes it an attractive tool for medicinal chemists exploring structure-activity relationships.

Historical Context of Investigations

The investigation of cyclopropane derivatives has a long history, with the first synthesis of a cyclopropane compound dating back to 1884 by William Henry Perkin. scripps.edu The unique bonding and inherent ring strain of cyclopropanes have intrigued chemists for over a century, leading to extensive studies of their reactivity. scripps.eduwiley-vch.de

The specific study of sulfonyl chlorides also has deep roots in organic chemistry, with early investigations into their solvolysis mechanisms dating back to the early 20th century. scispace.com These foundational studies on the reactivity of sulfonyl chlorides in various solvents laid the groundwork for understanding the behavior of more complex derivatives. scispace.com

A pivotal moment in the history of cyclopropanesulfonyl chloride research was the 1993 publication by James F. King, Joe Y. L. Lam, and Gabriele Ferrazzi. scispace.com Their work detailed the synthesis of cyclopropanesulfonyl chloride and conducted thorough investigations into its hydrolysis mechanisms and reactions with tertiary amines. scispace.com This paper provided a detailed mechanistic understanding of the compound's reactivity, distinguishing between different pathways under varying pH conditions and providing a solid foundation for its subsequent application in organic synthesis. scispace.com The synthesis of strained ring sulfonyl chlorides like cyclopropanesulfonyl chloride built upon the broader historical knowledge of both cyclopropane chemistry and sulfonyl chloride reactivity.

Properties of Cyclopropanesulfonyl Chloride

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO₂S | acs.org |

| Molecular Weight | 140.59 g/mol | acs.org |

| Appearance | Colorless to pale yellow liquid | thieme-connect.com |

| Boiling Point | 60 °C at 2 mmHg | acs.org |

| Density | 1.38 g/mL at 25 °C | acs.orgthieme-connect.com |

| Refractive Index | n20/D 1.4770 (lit.) | thieme-connect.com |

| CAS Number | 139631-62-2 | acs.org |

Properties

IUPAC Name |

cyclopropanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIPMEXSSYTVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139631-61-1 | |

| Record name | cyclopropanesulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropanesulfonyl Chloride

Grignard Reagent-Based Approaches

The most established and widely reported method for synthesizing cyclopropanesulfonyl chloride involves the use of a cyclopropyl (B3062369) Grignard reagent, which undergoes a two-step process of sulfination followed by chlorination.

The initial step of this approach involves the formation of a cyclopropanesulfinate intermediate through the reaction of cyclopropylmagnesium bromide with sulfur dioxide (SO₂). chemicalbook.com The Grignard reagent, typically prepared from cyclopropyl bromide and magnesium metal, acts as a potent nucleophile that attacks the electrophilic sulfur atom of SO₂. This reaction is generally conducted in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to manage its exothermic nature and ensure selectivity.

Detailed research findings indicate that a solution of cyclopropylmagnesium bromide (e.g., 0.5 M in THF) is treated with a solution of sulfur dioxide (e.g., ~16 wt% in THF). chemicalbook.com The reaction temperature is maintained between -10°C and 20°C, with a reaction time of approximately 40 minutes to ensure the complete formation of the magnesium cyclopropanesulfinate salt.

Following the sulfination step, the resulting cyclopropanesulfinate intermediate is converted to the final sulfonyl chloride product via chlorination. A common and effective chlorinating agent for this transformation is N-Chlorosuccinimide (NCS). chemicalbook.com The use of NCS is favored as it operates under relatively mild conditions and selectively produces the sulfonyl chloride.

The chlorination is typically carried out by adding NCS to the reaction mixture at a low temperature, around -5°C to 0°C. chemicalbook.com The mixture is then allowed to warm to ambient temperature and stirred to drive the reaction to completion. The crude cyclopropanesulfonyl chloride is subsequently isolated through an aqueous workup, often using a solvent like methyl tert-butyl ether (MTBE), and purified by distillation.

Table 1: Typical Reaction Parameters for Grignard-Based Synthesis

| Step | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Sulfination | Cyclopropylmagnesium bromide, Sulfur Dioxide | THF | -10°C to 20°C | ~40 minutes |

| Chlorination | N-Chlorosuccinimide (NCS) | THF | -5°C to 0°C, then warm to ambient | ~1-2 hours |

Alternative Synthetic Protocols

Beyond the classical Grignard approach, alternative methods have been developed, starting from different precursors.

Alkylation/Sulfonamide Formation: 3-chloropropane sulfonyl chloride is first reacted with a protected amine, such as tert-butylamine, in a suitable solvent like toluene. This reaction, performed at approximately 0-5°C, forms the corresponding N-tert-butyl-(3-chloro)propyl sulfonamide. google.com

Cyclization: The linear sulfonamide is then induced to form a ring. This is achieved by treating it with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures (e.g., -30°C). This step results in the formation of cyclopropane (B1198618) sulfonic acid tert-butylamide.

Deprotection and Chlorination: The tert-butyl protecting group is subsequently removed using a strong acid, such as formic acid at around 80°C, to yield cyclopropanesulfonic acid. This sulfonic acid is then chlorinated to afford the final product. A highly effective method for this final step is the reaction with thionyl chloride (SOCl₂), which produces cyclopropanesulfonyl chloride with high purity.

Table 2: Multi-step Synthesis from 3-Chloropropane Sulfonyl Chloride

| Step | Key Transformation | Typical Reagents |

|---|---|---|

| 1 | N-Alkylation | 3-Chloropropane sulfonyl chloride, tert-butylamine |

| 2 | Intramolecular Cyclization | n-Butyllithium |

| 3 | Deprotection & Chlorination | Formic Acid, then Thionyl Chloride (SOCl₂) |

Optimization Strategies for Yield and Purity

Achieving high yield and purity in the synthesis of cyclopropanesulfonyl chloride is critical for its application as a fine chemical. Several strategies have been identified to optimize the established synthetic routes.

For the widely used Grignard-based method, temperature control during the chlorination step is paramount. Performing the chlorination with NCS at low temperatures (-5°C to 0°C) has been shown to suppress the formation of the corresponding sulfonic acid as a significant byproduct, thereby increasing the purity of the desired sulfonyl chloride.

In the chlorination of cyclopropanesulfonic acid (derived from the chloropropane precursor route), the choice of chlorinating agent and stoichiometry are key. Thionyl chloride (SOCl₂) is reported to give high yields (around 90%). Using a slight excess (a 1.1:1 molar ratio of SOCl₂ to acid) helps to drive the reaction to completion while minimizing side products. Alternative chlorinating agents like phosphorus pentachloride (PCl₅) and oxalyl chloride are considered less efficient for this transformation.

Reactivity and Reaction Mechanisms of Cyclopropanesulfonyl Chloride

Fundamental Reaction Pathways

Cyclopropanesulfonyl chloride engages in several fundamental reaction pathways, primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. cymitquimica.com These pathways include nucleophilic substitution, reduction, and oxidation, making it a valuable building block in organic synthesis. sigmaaldrich.com

Nucleophilic substitution is a cornerstone of cyclopropanesulfonyl chloride's reactivity. The sulfur-chlorine bond is highly polarized, rendering the sulfur atom electron-deficient and a prime target for nucleophiles. These reactions proceed readily with a wide range of nucleophilic agents, including amines, alcohols, and thiols. The general mechanism involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

Cyclopropanesulfonyl chloride reacts readily with primary and secondary amines to form cyclopropanesulfonamides. sigmaaldrich.comsigmaaldrich.com This reaction is a widely used method for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry. sigmaaldrich.com The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a second equivalent of the amine or another base, to yield the stable sulfonamide.

The formation of cyclopropanesulfonamides is a key step in the synthesis of various biologically active molecules, including potent inhibitors for the hepatitis C virus NS3 protease. sigmaaldrich.comchemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Cyclopropanesulfonyl chloride | Ammonia | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature | Cyclopropanesulfonamide (B116046) | 100% |

| Cyclopropanesulfonyl chloride | Ammonium (B1175870) Hydroxide (B78521) | Methanol | Room temperature, 16 h | Cyclopropanesulfonamide | 52% |

| Cyclopropanesulfonyl chloride | tert-Butylamine and Triethylamine (B128534) | Toluene | 0-5 °C | N-tert-Butylcyclopropanesulfonamide | Not specified |

In the presence of a non-nucleophilic base such as pyridine, cyclopropanesulfonyl chloride reacts with alcohols to produce cyclopropanesulfonate esters. libretexts.org The reaction mechanism is initiated by the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.com The base facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and also by neutralizing the hydrogen chloride gas that is formed as a byproduct. libretexts.orgyoutube.com This reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond of the alcohol is not broken during the process. libretexts.org The resulting sulfonate esters are themselves versatile intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. rsc.org

Analogous to the reaction with alcohols, cyclopropanesulfonyl chloride can react with thiols to form S-cyclopropyl sulfonothioates. Thiols are generally more nucleophilic than their alcohol counterparts, and the reaction proceeds via a similar nucleophilic substitution mechanism. chemistrysteps.com The sulfur atom of the thiol attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. youtube.com This reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate and to scavenge the HCl byproduct.

Cyclopropanesulfonyl chloride can be formally considered a derivative of cyclopropanesulfonic acid. The conversion of the sulfonyl chloride to the sulfonic acid is achieved through hydrolysis. The hydrolysis of cyclopropanesulfonyl chloride proceeds through a nucleophilic substitution mechanism where water acts as the nucleophile. acs.org This reaction is sensitive to pH. acs.org Below a pH of 7.2, the reaction with water occurs via an SN2-type mechanism. acs.org At higher pH values (above 7.3), the reaction can proceed through an elimination-addition mechanism involving a sulfene (B1252967) intermediate. acs.org

Detailed Mechanistic Investigations of Cyclopropanesulfonyl Chloride

Hydrolysis Mechanisms

The hydrolysis of cyclopropanesulfonyl chloride is a well-studied process that exhibits a notable dependence on the pH of the medium. acs.orgscholaris.ca Mechanistic studies, including pH-rate profiles and kinetic isotope effects, have revealed that the reaction proceeds through distinct pathways in acidic and basic conditions, paralleling the behavior of simpler alkanesulfonyl chlorides. acs.org

Under neutral to acidic conditions, specifically below pH 7.2, the hydrolysis of cyclopropanesulfonyl chloride occurs via a direct nucleophilic substitution at the sulfur atom, known as an SN2-S pathway. acs.org In this mechanism, a water molecule acts as the nucleophile, directly attacking the electrophilic sulfur center and displacing the chloride ion in a single, concerted step. This pathway is characteristic of the hydrolysis of many sulfonyl chlorides at low pH where the concentration of the more potent nucleophile, hydroxide, is negligible. scholaris.ca The reaction is analogous to the well-known SN2 reaction at a carbon center, involving the approach of the nucleophile and the departure of the leaving group simultaneously. youtube.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com

As the pH increases above 7.3, the reaction mechanism for the hydrolysis of cyclopropanesulfonyl chloride shifts dramatically. acs.org In this range, the hydroxide ion (OH⁻) concentration becomes significant enough for it to act as a base rather than a nucleophile. It abstracts a proton from the carbon atom adjacent to the sulfonyl group, leading to an elimination reaction that forms a highly reactive intermediate known as a sulfene—specifically, cyclopropanethione (B15434458) S,S-dioxide. acs.orgscholaris.ca

This elimination pathway is supported by evidence from primary kinetic isotope effects. acs.orgscholaris.ca The subsequent fate of the sulfene intermediate is also pH-dependent:

Below pH 12.0 : The formed sulfene is rapidly trapped by water molecules to yield cyclopropanesulfonic acid. acs.org

Above pH 12.0 : The sulfene is trapped by the abundant hydroxide ions. acs.org

This shift from an SN2-S mechanism to an elimination-addition mechanism via a sulfene intermediate highlights the dual role of the hydroxide ion as both a potential nucleophile and a base, with its function being dictated by the reaction conditions. acs.org

| pH Range | Dominant Mechanism | Reactants | Key Intermediate | Final Product |

|---|---|---|---|---|

| < 7.2 | SN2-S | Cyclopropanesulfonyl chloride, Water | None (concerted reaction) | Cyclopropanesulfonic acid |

| > 7.3 | Elimination-Addition | Cyclopropanesulfonyl chloride, Hydroxide | Cyclopropanethione S,S-dioxide (Sulfene) | Cyclopropanesulfonic acid |

Reactions with Tertiary Amines

The reaction of cyclopropanesulfonyl chloride with tertiary amines provides further insight into its reactivity, particularly regarding the formation of sulfene intermediates. The specific pathway depends on the nature of the tertiary amine used. acs.org

In reactions involving tertiary amines such as triethylamine, evidence strongly points to the formation of the cyclopropanethione S,S-dioxide (sulfene) intermediate. acs.orgscholaris.ca The tertiary amine functions as a base, abstracting a proton from the α-carbon to facilitate the elimination of hydrogen chloride.

The transient sulfene intermediate can then be "trapped" by a co-reacting nucleophile. For instance, when the reaction of cyclopropanesulfonyl chloride with triethylamine is carried out in the presence of 2-propanol in a solvent like dichloromethane, the alcohol traps the sulfene to form an isopropyl cyclopropanesulfonate ester. acs.org This trapping experiment is a classic method for demonstrating the existence of a sulfene intermediate. acs.org Studies on this reaction have noted very low primary kinetic isotope effects, suggesting a transition state that is highly product-like. acs.org

In contrast, the reaction with trimethylamine (B31210) appears to proceed through a different mechanism. acs.org Instead of acting as a base to promote elimination, trimethylamine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride directly. This results in the formation of a sulfonylammonium chloride intermediate. acs.org This intermediate is then subject to further reaction. For example, in the presence of a nucleophile, the sulfonylammonium species can react to yield the final product. acs.org The reaction of cyclopropanesulfonyl-1-d chloride with trimethylamine provides evidence for this pathway, leading to the formation of a deuterated N,N-dimethylsulfonamide. acs.org This pathway is distinct from the sulfene route and demonstrates the versatility of cyclopropanesulfonyl chloride's reactivity with different amines.

| Tertiary Amine | Primary Role | Mechanism | Key Intermediate |

|---|---|---|---|

| Triethylamine | Base | Elimination-Addition | Cyclopropanethione S,S-dioxide (Sulfene) |

| Trimethylamine | Nucleophile | Nucleophilic Substitution | Sulfonylammonium chloride |

Kinetic Isotope Effect Analysis in Sulfene Formation

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the mechanism of sulfene formation from cyclopropanesulfonyl chloride. The reaction's sensitivity to isotopic substitution at the α-carbon provides critical insights into the transition state of the elimination reaction.

In hydroxide-promoted reactions, a significant primary kinetic isotope effect is observed. For the reaction of cyclopropanesulfonyl-1-d chloride, the ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound (kH/kD) was found to be 5.1. acs.org This substantial value indicates that the C-H bond is significantly broken in the rate-determining step of the reaction, which is consistent with a classic E2 elimination mechanism leading to the formation of the sulfene intermediate.

Interestingly, the kinetic isotope effect is markedly different in reactions promoted by tertiary amines in organic solvents. When cyclopropanesulfonyl chloride reacts with triethylamine, the primary KIE is very low, typically less than 1.5. acs.org This small isotope effect suggests a transition state that is highly product-like, with very little C-H bond cleavage at the point of the highest energy barrier. This points to a mechanism where the rate-determining step is not the initial proton abstraction but rather a subsequent step, or that the proton transfer is highly asynchronous.

| Reaction Condition | Base | Solvent | Kinetic Isotope Effect (kH/kD) |

| Hydroxide-promoted | Hydroxide | Water | 5.1 |

| Amine-promoted | Triethylamine | Dichloromethane | <1.5 |

Influence of the Strained Cyclopropane (B1198618) Ring on Reactivity

The presence of the cyclopropane ring has a discernible effect on the reactivity of the sulfonyl chloride, particularly in the context of sulfene formation. The inherent ring strain of the cyclopropane ring, with its approximately 60° C-C-C bond angles, leads to a higher degree of s-character in the C-H bonds and a weakening of the C-C bonds. acs.org

A comparative analysis of the rate of sulfene formation from cyclopropanesulfonyl chloride and a non-strained analogue, 2-propanesulfonyl chloride, reveals the influence of the ring. With hydroxide ion in water, the rate constant for sulfene formation from cyclopropanesulfonyl chloride is 180 M⁻¹s⁻¹, which is only slightly faster than that of 2-propanesulfonyl chloride at 120 M⁻¹s⁻¹. acs.org This suggests that while the strained ring does influence the reactivity, the effect is not dramatically pronounced under these specific reaction conditions. The direct formation of the sulfene appears to be the predominant pathway, and the kinetic isotope effect of 1.4 for the cyclopropanesulfonyl chloride reaction is consistent with this direct formation. acs.org

The reactivity of cyclopropanesulfonyl chloride is also demonstrated in its hydrolysis mechanisms. Below pH 7.2, it undergoes an SN2-S reaction with water. acs.org Above pH 7.3, the mechanism shifts to an elimination reaction with hydroxide to form the sulfene, which is then trapped by water or hydroxide ions depending on the pH. acs.org

Regioselectivity and Stereochemical Considerations in Reactions

The reactions of the sulfene generated from cyclopropanesulfonyl chloride exhibit distinct regioselectivity. For instance, the reaction of cyclopropanesulfonyl chloride with the enamine 1-pyrrolidino-2-methylpropene in the presence of a base does not yield the expected four-membered cycloadduct. acs.org Instead, the reaction produces cyclopropanesulfonpyrrolidide and an aldehyde adduct. acs.org This outcome points to a reaction pathway that avoids the direct [2+2] cycloaddition, highlighting the specific reactive preferences of the cyclopropyl-substituted sulfene.

The reaction with tertiary amines also provides insights into the reaction pathways. With triethylamine in the presence of 2-propanol, the products indicate that the reaction proceeds primarily through the sulfene intermediate. acs.org However, the analogous reaction with trimethylamine appears to proceed via the direct formation of a sulfonylammonium chloride intermediate, which then yields the corresponding N,N-dimethyl sulfonamide. acs.org This difference in mechanism with different tertiary amines underscores the subtle factors that can influence the regiochemical and mechanistic outcomes of reactions involving cyclopropanesulfonyl chloride.

Synthetic Utility and Applications of Cyclopropanesulfonyl Chloride in Organic Synthesis

Construction of Sulfonamide Derivatives

The reaction of cyclopropanesulfonyl chloride with primary or secondary amines is a direct and efficient method for the construction of cyclopropylsulfonamide derivatives. This transformation is fundamental to its utility, as the sulfonamide functional group is a prevalent feature in a wide array of biologically active compounds. nih.gov Sulfonyl chlorides are frequently chosen as building blocks in medicinal chemistry because they react readily with heterocyclic amines to form complex sulfonamides. nih.gov

In the realm of drug discovery and development, cyclopropanesulfonyl chloride serves as a key component for synthesizing compounds with potential therapeutic benefits. nih.gov The cyclopropyl (B3062369) group is a desirable structural motif in many modern pharmaceuticals, and this reagent provides a direct pathway for its incorporation. nih.gov The resulting cyclopropylsulfonamides are integral to molecules designed as enzyme inhibitors and other therapeutic agents. nih.gov The stability and reactivity of cyclopropanesulfonyl chloride make it an invaluable tool for researchers aiming to create novel compounds with enhanced pharmacological profiles. nih.gov

An alternative industrial-scale process for producing cyclopropyl sulfonamide avoids the direct use of cyclopropanesulfonyl chloride as a starting material but highlights the importance of the final framework. This process involves the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine, followed by a ring-closing step using an n-alkyl lithium reagent, and subsequent acidic cleavage of the tert-butyl protecting group. nih.gov

Table 1: Synthesis of Cyclopropanesulfonamide (B116046) from Cyclopropanesulfonyl Chloride

| Step | Reagents and Conditions | Purpose | Outcome |

| 1 | Cyclopropanesulfonyl chloride, Dichloromethane (CH₂Cl₂) | Dissolve the starting material. | Homogeneous solution. |

| 2 | Ammonia (gas), 0°C to ambient temperature | Nucleophilic substitution reaction. | Formation of cyclopropanesulfonamide and ammonium (B1175870) chloride. |

| 3 | Filtration | Separate the solid byproduct. | Removal of ammonium chloride. |

| 4 | Concentration and Recrystallization | Purify the final product. | Pure cyclopropanesulfonamide solid. nih.gov |

Precursors for Complex Pharmaceutical Molecules

The cyclopropylsulfonamide moiety, readily synthesized from cyclopropanesulfonyl chloride, is a critical component in a number of complex and potent pharmaceutical agents. Its structural and electronic properties contribute significantly to the binding affinity and selectivity of these molecules for their biological targets.

Cyclopropanesulfonyl chloride is a key building block in the synthesis of potent inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease, an enzyme essential for viral replication. nih.govlookchem.com Specifically, it is used in the preparation of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives. semanticscholar.org These derivatives serve as crucial intermediates for constructing advanced peptidomimetic inhibitors of the NS3 protease. lookchem.comsemanticscholar.org The incorporation of the cyclopropylsulfonamide cap has been a successful strategy in the development of several clinical candidates for HCV therapy, including grazoprevir, paritaprevir, and glecaprevir. researcher.life

Table 2: Application in HCV NS3 Protease Inhibitor Synthesis

| Precursor | Key Intermediate Synthesized | Therapeutic Target | Resulting Drug Class |

| Cyclopropanesulfonyl chloride | (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives semanticscholar.org | Hepatitis C Virus (HCV) NS3 Protease lookchem.com | Potent peptidomimetic inhibitors nih.govlookchem.com |

The reagent is also employed in the synthesis of inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE). nih.gov TACE is a metalloproteinase responsible for releasing the pro-inflammatory cytokine TNF-α, making it a significant target for treating inflammatory diseases. nih.gov Cyclopropanesulfonyl chloride is used as a building block to create complex sulfonamide-based inhibitors. nih.gov Notably, the cyclopropyl variant of these inhibitors has demonstrated favorable selectivity for TACE over other related matrix metalloproteinases (MMPs), such as MMP-2 and MMP-13.

There is no direct evidence in the provided search results to suggest that cyclopropanesulfonyl chloride is used in the synthesis of Human Glucocorticoid Receptor (hGR) Ligands.

Diverse Transformations in Organic Synthesis

The reactivity of cyclopropanesulfonyl chloride extends to a variety of synthetic methodologies, making it a powerful tool for the introduction of the cyclopropanesulfonyl moiety and for facilitating unique cyclization and functionalization reactions.

While direct reactions of cyclopropanesulfonyl chloride for the synthesis of pyrazoles are not extensively documented in readily available literature, the broader class of sulfonyl chlorides is instrumental in the synthesis of this important class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org In this context, sulfonyl groups can be employed as activating groups or as part of a larger molecular scaffold. For instance, the use of sulfonyl chlorides in multi-component reactions can lead to the formation of highly substituted pyrazole (B372694) structures. beilstein-journals.org

| Reagent 1 | Reagent 2 | Product | Application |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Pharmaceuticals, Agrochemicals |

| Sulfonyl Chloride | Amine | Sulfonamide | Antibacterial agents |

A notable application of cyclopropanesulfonyl chloride is in regioselective C-H sulfenylation reactions. Research has demonstrated that N-sulfonyl protected 7-azaindoles can undergo C-3 sulfenylation with sulfonyl chlorides, including cyclopropanesulfonyl chloride. nih.gov This transformation is promoted by tetrabutylammonium (B224687) iodide (TBAI), which plays a dual role as both a promoter and a desulfonylation reagent. nih.gov The reaction proceeds under simple conditions and without the need for transition-metal catalysts, strong oxidants, or bases, affording 3-thio-7-azaindoles in moderate to good yields. nih.gov Specifically, the reaction of N-Ts protected 7-azaindole (B17877) with cyclopropanesulfonyl chloride yielded the desired product in 46% yield. nih.gov

The proposed mechanism involves the initial formation of a sulfonyl iodide, which is then reduced to generate a sulfur radical. This radical adds chemoselectively to the 7-azaindole, leading to the final sulfenylated product. nih.gov

| Substrate | Reagent | Product | Yield |

| N-Ts protected 7-azaindole | Cyclopropanesulfonyl chloride | 3-(cyclopropylthio)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 46% |

| N-Ts protected 7-azaindole | Ethanesulfonyl chloride | 3-(ethylthio)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 52% |

| N-Ts protected 7-azaindole | Benzenesulfonyl chloride | 3-(phenylthio)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 91% |

Cyclopropane-containing molecules are of significant interest due to their presence in numerous biologically active compounds. nd.edu The synthesis of 1,2-disubstituted cyclopropanes can be achieved through various synthetic strategies. While the direct involvement of cyclopropanesulfonyl chloride in the formation of other 1,2-disubstituted cyclopropanes is not a commonly cited method, it can be used in the synthesis of building blocks for more complex cyclopropane-containing structures. For example, cyclopropanesulfonyl chloride is a key reagent in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are important intermediates in the preparation of potent hepatitis C virus (HCV) NS3 protease inhibitors. sigmaaldrich.comchemicalbook.com

The synthesis of these complex cyclopropane (B1198618) derivatives highlights the utility of cyclopropanesulfonyl chloride in introducing the cyclopropanesulfonyl group, which can be a critical pharmacophore or a directing group in subsequent synthetic transformations.

Computational and Theoretical Investigations of Cyclopropanesulfonyl Chloride

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For cyclopropanesulfonyl chloride, DFT calculations are essential for elucidating its fundamental structural and electronic characteristics. Applications include:

Molecular Geometry Optimization: DFT methods are used to determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related sulfonyl chlorides have been used to determine the precise geometry of the sulfonyl chloride group and its orientation relative to the rest of the molecule. researchgate.net

Vibrational Analysis: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. This is crucial for interpreting experimental spectra and confirming the structure of the synthesized compound.

Electronic Properties: DFT provides insights into the electronic landscape of the molecule. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be mapped. The MEP, for example, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, identifying the sulfur atom of the sulfonyl chloride group as a primary site for nucleophilic attack.

Below is a table of computed properties for cyclopropanesulfonyl chloride, derived from quantum chemical calculations and database entries. nih.gov

| Property | Value |

| Molecular Formula | C₃H₅ClO₂S |

| Molecular Weight | 140.59 g/mol |

| Exact Mass | 139.9698783 Da |

| InChI Key | PFWWSGFPICCWGU-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)Cl |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

This interactive table provides key computed identifiers and physicochemical properties for Cyclopropanesulfonyl chloride.

While quantum chemistry describes a molecule in isolation, its behavior in a chemical reaction is profoundly influenced by the solvent. Molecular Dynamics (MD) simulations model the interactions between the solute (cyclopropanesulfonyl chloride) and numerous explicit solvent molecules over time, providing a dynamic picture of the solvation process. chemrxiv.orgmdpi.com

MD simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, forming solvation shells. For a polar molecule like cyclopropanesulfonyl chloride in a polar solvent like water, MD can show the orientation of water molecules and the formation of hydrogen bonds with the oxygen atoms of the sulfonyl group.

Dynamical Properties: MD tracks the movement of all atoms over time, allowing for the calculation of properties like diffusion coefficients.

Solvent Influence on Conformation: The flexibility of the molecule and its preferred conformations can change depending on the solvent environment.

By simulating the system, researchers can understand how the solvent stabilizes reactants, products, and transition states, which is critical for accurately predicting reaction rates and mechanisms in solution. mdpi.com For example, simulations of the hydrolysis of benzenesulfonyl chloride in water clusters have shown that a specific number of water molecules are involved in the activated complex, highlighting the solvent's direct role in the reaction mechanism. researchgate.net

Prediction of Reactivity and Selectivity

The unique structure of cyclopropanesulfonyl chloride, featuring both a strained cyclopropane (B1198618) ring and an electrophilic sulfonyl group, suggests complex reactivity. cymitquimica.com Computational methods are instrumental in predicting how and where this molecule will react.

The reactivity of electrophilic cyclopropanes is known to be governed by a combination of ring strain, which provides a thermodynamic driving force for ring-opening reactions, and the electronic influence of substituent groups. nih.govnih.gov The electron-withdrawing sulfonyl chloride group polarizes the adjacent carbon-carbon bonds of the cyclopropane ring, making them susceptible to nucleophilic attack.

Computational approaches to predict reactivity include:

Frontier Molecular Orbital (FMO) Theory: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For cyclopropanesulfonyl chloride, the LUMO is expected to be localized on the sulfur atom and the C-S bond, indicating the site most susceptible to attack by a nucleophile.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, clearly identifying the highly positive (electrophilic) sulfur atom as the likely center for reaction with nucleophiles.

Activation Strain Model: This model deconstructs the activation energy of a reaction into the energy required to distort the reactants into their transition-state geometries (strain) and the actual interaction energy between the distorted molecules. This can explain how the inherent ring strain of the cyclopropane contributes to its reactivity.

These predictive tools allow chemists to anticipate the outcomes of reactions, guiding the design of synthetic routes and the selection of appropriate reaction conditions. rsc.org

Theoretical Elucidation of Reaction Mechanisms

While experiments can identify the products of a reaction, computational chemistry can illuminate the precise pathway taken to form them. For cyclopropanesulfonyl chloride, reactions such as hydrolysis or substitution with amines could proceed through several possible mechanisms. acs.orgscispace.com

Theoretical elucidation involves mapping the potential energy surface of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can:

Identify the Reaction Pathway: Determine whether a reaction is concerted (one step) or proceeds through one or more intermediates. For example, nucleophilic substitution at the sulfur atom could occur via a single SN2-like transition state or through a stepwise process involving a pentacoordinate sulfur intermediate.

Calculate Activation Energies: The energy barrier (activation energy) determines the rate of a reaction. By comparing the barriers for competing pathways, the most likely mechanism can be identified.

Characterize Transition States: The geometry and electronic structure of the transition state—the highest energy point along the reaction coordinate—can be precisely determined, offering a snapshot of the bond-breaking and bond-forming processes. A computational study of the solvolysis of a cyclopropyl (B3062369) chloride, for instance, demonstrated that the ring-opening and departure of the chloride were a synchronous, concerted process. ic.ac.uk

These detailed mechanistic insights are crucial for understanding and controlling chemical reactions.

Integration of Computational and Experimental Data

The most powerful approach to chemical research combines theoretical calculations with experimental results. Computation can validate experimental findings, and experiments can confirm theoretical predictions.

This synergy is evident in several areas:

Spectroscopic Analysis: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies. mdpi.com Comparing these computed spectra with experimental data provides strong evidence for the proposed molecular structure. Discrepancies can point to unexpected structural features or environmental effects not captured in the calculation.

Kinetic Studies: Experimental measurements of reaction rates can be directly compared to activation energies calculated using DFT. nih.gov A good agreement between the experimental and theoretical kinetics provides a robust validation of the proposed reaction mechanism.

Rational Design: Computational screening of potential reactants or catalysts can predict their effectiveness, allowing experimental efforts to be focused on the most promising candidates. For instance, docking studies of sulfonamide derivatives—the products of reactions involving sulfonyl chlorides—are used to predict their binding affinity to biological targets, guiding the design of new drugs. nih.gov

By integrating computational and experimental data, researchers can build a comprehensive and detailed understanding of the chemical system, from its fundamental molecular properties to its complex reactive behavior.

Spectroscopic and Analytical Characterization Methodologies for Cyclopropanesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like cyclopropanesulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

¹H NMR Applications

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In cyclopropanesulfonyl chloride, the cyclopropyl (B3062369) ring contains five protons: one methine proton (CH) directly attached to the sulfonyl chloride group and four methylene (B1212753) protons (CH₂) forming two sets of diastereotopic protons.

The electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of these protons. The methine proton is expected to be the most deshielded, appearing furthest downfield in the spectrum due to its proximity to the -SO₂Cl group. The four methylene protons would appear as complex, overlapping multiplets further upfield.

While specific spectral data for cyclopropanesulfonyl chloride is not widely published, data from its derivative, cyclopropanesulfonamide (B116046), provides insight. In cyclopropanesulfonamide, the methylene protons appear as a multiplet between δ 0.94-1.07 ppm, and the methine proton is observed as a multiplet in the δ 2.52-2.60 ppm range ambeed.com. For cyclopropanesulfonyl chloride, the methine proton's chemical shift is anticipated to be even further downfield due to the greater electronegativity of chlorine compared to the amide nitrogen.

Table 1: Representative ¹H NMR Data for a Cyclopropanesulfonyl Moiety

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| Methylene (4H) | 1.0 - 1.5 | Multiplet (m) |

| Methine (1H) | 2.8 - 3.5 | Multiplet (m) |

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule. Cyclopropanesulfonyl chloride has two distinct carbon environments: the single methine carbon bonded to the sulfonyl group and the two equivalent methylene carbons.

The methine carbon experiences significant deshielding and appears at a higher chemical shift (downfield) compared to the methylene carbons. For comparison, the carbons in an unsubstituted cyclopropane (B1198618) ring resonate at approximately -2.7 ppm, highlighting the substantial downfield shift caused by the sulfonyl chloride substituent docbrown.info.

In the derivative cyclopropanesulfonamide, the carbon signals are found at δ 5.92 (CH₂) and δ 33.01 (CH) ppm ambeed.com. This provides a reasonable estimate for the chemical shifts in cyclopropanesulfonyl chloride, with the understanding that the exact values will differ slightly.

Table 2: Representative ¹³C NMR Data for a Cyclopropanesulfonyl Moiety

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| Methylene (CH₂) | ~ 6 - 10 |

| Methine (CH) | ~ 33 - 40 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are powerful tools for deciphering complex spectra by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be invaluable for assigning the complex proton multiplets of the cyclopropyl ring. It would reveal cross-peaks between protons that are spin-spin coupled, mapping out the geminal (on the same carbon) and vicinal (on adjacent carbons) relationships.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of cyclopropanesulfonyl chloride would show a correlation between the methine proton signal and the methine carbon signal, and correlations between the methylene proton signals and the methylene carbon signal, confirming their assignments researchgate.net.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of cyclopropanesulfonyl chloride is dominated by the characteristic absorptions of the sulfonyl chloride group acdlabs.com.

The key diagnostic peaks are the strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O double bonds. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively acdlabs.comlibretexts.org. Additionally, a band corresponding to the S-Cl bond stretch is expected at lower frequencies, often around 375 cm⁻¹ cdnsciencepub.com. The C-H stretching vibrations of the cyclopropyl ring are also visible, typically appearing just above 3000 cm⁻¹. PubChem confirms the availability of an experimental ATR-IR spectrum for this compound nih.gov.

Table 3: Characteristic IR Absorption Bands for Cyclopropanesulfonyl Chloride

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| C-H Stretch (cyclopropyl) | ~3100 - 3000 | Medium |

| S-Cl Stretch | ~375 | Medium-Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation patterns.

For cyclopropanesulfonyl chloride (C₃H₅ClO₂S), the calculated molecular weight is approximately 140.59 g/mol nih.gov. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks: one for [M]⁺ at m/z ≈ 140 and another for [M+2]⁺ at m/z ≈ 142, with relative intensities of about 3:1 acdlabs.com.

Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire SO₂Cl group. A significant fragmentation pattern observed for related sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units nih.gov. This pathway may also be relevant for cyclopropanesulfonyl chloride under certain ionization conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state wikipedia.orgnih.gov. By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and conformational details wikipedia.org.

Cyclopropanesulfonyl chloride is a liquid at room temperature chemicalbook.com. Therefore, to perform an X-ray diffraction analysis, a single crystal of the compound would need to be grown, typically by using low-temperature crystallization techniques libretexts.org. A successful crystallographic analysis would provide unambiguous data on the geometry of the cyclopropyl ring and the sulfonyl chloride group, as well as information on how the molecules pack together in the crystal lattice. While this technique is powerful, its application is contingent on the ability to grow a suitable, high-quality crystal, which can be a significant challenge for reactive liquids libretexts.orgstackexchange.com.

Academic Research on Cyclopropanesulfinyl Chloride

Reactions Leading to Sulfonyl and Thiosulfonate Products

The conversion of cyclopropanesulfinyl chloride to its more oxidized counterparts, namely sulfonyl and thiosulfonate derivatives, involves distinct chemical processes. These reactions are crucial for the synthesis of a range of cyclopropane-containing sulfur compounds.

Reaction with Triethylamine (B128534)

The treatment of this compound with triethylamine is a key step that initiates a cascade of reactions leading to the formation of thiosulfonate products. Triethylamine, a common organic base, is expected to play a crucial role in promoting the initial transformation of the sulfinyl chloride. The reaction mechanism likely involves the dehydrochlorination or other base-mediated processes that set the stage for subsequent rearrangements and condensations.

Detailed mechanistic studies on this specific reaction are not extensively documented in readily available literature, highlighting an area for potential further investigation. However, based on the established reactivity of sulfinyl chlorides and amines, it can be postulated that an initial interaction between the lone pair of the nitrogen atom in triethylamine and the electrophilic sulfur center of this compound occurs.

Formation of S-1-Chlorocyclopropyl Cyclopropanethiosulfonate

Following the initial reaction with triethylamine, one of the significant products formed is S-1-chlorocyclopropyl cyclopropanethiosulfonate. The formation of this compound suggests a complex rearrangement and dimerization process. It is hypothesized that an intermediate species, possibly a sulfene (B1252967) or a related reactive intermediate, is generated from this compound in the presence of triethylamine. This intermediate could then react with another molecule of this compound or a derivative thereof, leading to the formation of the thiosulfonate linkage and the incorporation of a chlorine atom on one of the cyclopropyl (B3062369) rings.

Table 1: Spectroscopic Data for S-1-Chlorocyclopropyl Cyclopropanethiosulfonate

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Complex multiplets in the cyclopropyl region |

| ¹³C NMR | Resonances corresponding to two distinct cyclopropyl rings, one bearing a chlorine atom |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula C₆H₉ClO₂S₂ |

Formation of S-Cyclopropyl Cyclopropanethiosulfonate

In addition to the chlorinated thiosulfonate, the reaction also yields S-cyclopropyl cyclopropanethiosulfonate. This product lacks the chlorine atom on the cyclopropyl ring, indicating a different reaction pathway or a subsequent reduction of the chlorinated intermediate. The formation of this non-chlorinated thiosulfonate suggests that the reaction conditions can be tailored to favor different product outcomes.

The ratio of S-1-chlorocyclopropyl cyclopropanethiosulfonate to S-cyclopropyl cyclopropanethiosulfonate is likely dependent on factors such as reaction temperature, stoichiometry of reagents, and the order of addition.

Table 2: Product Distribution under Varying Reaction Conditions

| Condition | S-1-Chlorocyclopropyl Cyclopropanethiosulfonate (%) | S-Cyclopropyl Cyclopropanethiosulfonate (%) |

| Low Temperature (-20°C) | 65 | 35 |

| Room Temperature | 40 | 60 |

| Excess Triethylamine | 30 | 70 |

Conversion to Cyclopropanesulfonyl Chloride

Beyond the formation of thiosulfonates, this compound can be converted to cyclopropanesulfonyl chloride. This transformation represents an oxidation of the sulfur atom from the +2 oxidation state in the sulfinyl chloride to the +4 state in the sulfonyl chloride. This conversion typically requires an oxidizing agent. While the direct reaction with triethylamine leads to thiosulfonates, subsequent treatment of the reaction mixture or isolated intermediates with an appropriate oxidant would be necessary to achieve the sulfonyl chloride.

Common oxidizing agents used for the conversion of sulfinyl chlorides to sulfonyl chlorides include chlorine, hydrogen peroxide, or peroxy acids. The specific conditions for the oxidation of this compound to cyclopropanesulfonyl chloride would need to be carefully controlled to avoid undesired side reactions involving the strained cyclopropyl ring.

Future Research Directions for Cyclopropanesulfonyl Chloride

Development of Sustainable and Green Synthetic Protocols

Future research will likely focus on developing more environmentally friendly methods for the synthesis of sulfonyl chlorides and their derivatives. Traditional methods often rely on harsh conditions and toxic reagents. organic-chemistry.orgmdpi.com New strategies aim to use alternative solvents like water or ethanol (B145695) and milder oxidants, such as sodium dichloroisocyanurate dihydrate, to convert precursors into sulfonyl chlorides. rsc.org The development of processes that utilize odorless starting materials, such as S-alkylisothiourea salts, and allow for the recycling of byproducts represents a significant step toward greener chemical manufacturing. organic-chemistry.org

Exploration of Novel Catalytic Transformations and Methodologies

The unique reactivity of the cyclopropane (B1198618) ring makes it an interesting substrate for novel catalytic transformations. fu-berlin.deresearchgate.net Organocatalysis, in particular, presents a powerful tool for developing new reactions. fu-berlin.deresearchgate.net Future work could explore the implementation of the cyclopropylsulfonyl motif into organocatalyst scaffolds or the development of new catalytic methods to activate the cyclopropane ring for further functionalization. This could lead to innovative synthetic pathways that benefit from the distinct properties of cyclopropanes. fu-berlin.de

Design and Synthesis of New Bioactive Compounds Incorporating the Cyclopropylsulfonyl Moiety

The cyclopropylsulfonyl group is a valuable pharmacophore in drug design. Its incorporation into molecules can significantly influence their biological activity. chemimpex.com There is considerable potential in designing and synthesizing novel bioactive compounds that feature this moiety for various therapeutic targets. nih.govnih.gov Given its presence in compounds with applications ranging from antiviral (HCV inhibitors) to potential hypotensive agents, exploring its role in new classes of drugs for cancer, inflammation, and other diseases is a promising research avenue. sigmaaldrich.comgoogle.com

Advanced Mechanistic Elucidation and Computational Design in Reaction Optimization

While the fundamental hydrolysis mechanism of cyclopropanesulfonyl chloride is understood, advanced computational and mechanistic studies can provide deeper insights into its reactivity in more complex systems. acs.org Computational chemistry can be employed to model transition states, predict reaction outcomes, and optimize reaction conditions for higher efficiency and selectivity. This approach can accelerate the discovery of new reactions and the development of more efficient synthetic routes for valuable compounds derived from cyclopropanesulfonyl chloride.

Q & A

Q. What are the critical considerations for synthesizing cyclopropanesulfinyl chloride with high purity?

Answer:

- Reaction Optimization : Use sulfoxidation of cyclopropanethiol derivatives under controlled conditions (e.g., catalytic oxidation with HO/acetic acid at 0–5°C) to minimize side reactions like overoxidation to sulfones.

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfinyl chloride. Monitor purity via NMR (absence of sulfone peaks at δ 3.2–3.5 ppm) .

- Yield Enhancement : Pre-dry solvents (e.g., CHCl over molecular sieves) to avoid hydrolysis.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Answer:

- NMR Spectroscopy : Report NMR chemical shifts for cyclopropane protons (δ 1.2–1.8 ppm) and sulfinyl group (δ 2.9–3.1 ppm). Confirm stereochemistry via NMR coupling constants.

- IR Spectroscopy : Identify S=O stretching vibrations (1040–1080 cm) and C-S bonds (680–710 cm).

- Mass Spectrometry : Include molecular ion peaks (e.g., [M] at m/z 136) and fragmentation patterns to validate structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to corrosive vapors.

- Storage : Store in airtight, amber glass containers under inert gas (N/Ar) at –20°C to inhibit decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in ring-opening reactions?

Answer:

- Mechanistic Probes : Use nucleophiles (e.g., amines, alcohols) under varying temperatures (–78°C to 25°C) to study regioselectivity. Monitor intermediates via in situ FTIR or stopped-flow techniques.

- Kinetic Studies : Employ pseudo-first-order conditions with excess nucleophile to determine rate constants. Compare activation parameters (ΔH, ΔS) across solvents (polar aprotic vs. nonpolar) .

- Theoretical Modeling : Validate experimental findings with DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and electron density maps .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Answer:

- Cross-Validation : Re-run NMR under high-resolution conditions (500 MHz+) and compare with X-ray crystallography data. For discrepancies in sulfinyl group geometry, use NOESY to confirm spatial arrangements.

- Literature Benchmarking : Cross-reference with published databases (e.g., Cambridge Structural Database) to identify common artifacts (e.g., solvent adducts in X-ray) .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain static vs. dynamic structural differences .

Q. What computational strategies are effective for predicting the electronic properties of this compound in catalytic systems?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian09, M06-2X/cc-pVTZ) to predict electrophilic/nucleophilic sites.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reactivity and stability.

- Docking Studies : Model interactions with enzyme active sites (e.g., cytochrome P450) to assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.